3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE 3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1114653-57-4
VCID: VC4333207
InChI: InChI=1S/C26H23FN2O3S2/c1-17-9-14-22(15-18(17)2)29(3)34(31,32)25-23(19-7-5-4-6-8-19)16-33-24(25)26(30)28-21-12-10-20(27)11-13-21/h4-16H,1-3H3,(H,28,30)
SMILES: CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)C
Molecular Formula: C26H23FN2O3S2
Molecular Weight: 494.6

3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE

CAS No.: 1114653-57-4

Cat. No.: VC4333207

Molecular Formula: C26H23FN2O3S2

Molecular Weight: 494.6

* For research use only. Not for human or veterinary use.

3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE - 1114653-57-4

Specification

CAS No. 1114653-57-4
Molecular Formula C26H23FN2O3S2
Molecular Weight 494.6
IUPAC Name 3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide
Standard InChI InChI=1S/C26H23FN2O3S2/c1-17-9-14-22(15-18(17)2)29(3)34(31,32)25-23(19-7-5-4-6-8-19)16-33-24(25)26(30)28-21-12-10-20(27)11-13-21/h4-16H,1-3H3,(H,28,30)
Standard InChI Key LSCZATZUIYINNH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)C

Introduction

The compound 3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide is a complex organic molecule that incorporates multiple functional groups, including thiophene, carboxamide, and sulfamoyl moieties. This structure suggests potential applications in medicinal chemistry and drug development due to its unique combination of functionalities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the thiophene ring.

  • Step 2: Introduction of the carboxamide group.

  • Step 3: Incorporation of the sulfamoyl moiety.

  • Step 4: Attachment of the fluorophenyl group.

Specific conditions such as temperature, solvent choice, and catalysts may vary depending on the exact synthetic pathway.

Mechanism of Action

Compounds with similar structures often exhibit biological activities through inhibition of enzymes or modulation of cellular metabolism. For instance, some sulfamoyl derivatives have been shown to inhibit lactate dehydrogenase, affecting cellular energy production.

Characterization Techniques

Characterization of this compound would typically involve:

  • NMR Spectroscopy: To determine the structure and confirm the presence of specific functional groups.

  • Mass Spectrometry: To verify the molecular weight and purity of the compound.

Potential Applications

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